(E)-7-(Difluoromethyl)-N'-hydroxyisoquinoline-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-7-(Difluoromethyl)-N’-hydroxyisoquinoline-1-carboximidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethyl group and a hydroxyisoquinoline moiety, which contribute to its distinctive chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-(Difluoromethyl)-N’-hydroxyisoquinoline-1-carboximidamide typically involves multiple steps, starting from readily available precursorsThis can be achieved using reagents such as difluoromethyl triflate in the presence of a suitable base . The hydroxyisoquinoline moiety can be synthesized through cyclization reactions involving appropriate starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-7-(Difluoromethyl)-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and suitable nucleophiles.
Common Reagents and Conditions
Oxidation: mCPBA, trifluoroperacetic acid.
Reduction: Hydrogenation catalysts like palladium on carbon.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
(E)-7-(Difluoromethyl)-N’-hydroxyisoquinoline-1-carboximidamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (E)-7-(Difluoromethyl)-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the hydroxyisoquinoline moiety can participate in hydrogen bonding and other interactions . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difluoromethyl triflate: Used in difluoromethylation reactions.
Trifluoromethylated arenes: Similar fluorinated compounds with distinct reactivity.
Uniqueness
(E)-7-(Difluoromethyl)-N’-hydroxyisoquinoline-1-carboximidamide stands out due to its unique combination of a difluoromethyl group and a hydroxyisoquinoline moiety, which confer specific chemical and biological properties not commonly found in other compounds .
Eigenschaften
Molekularformel |
C11H9F2N3O |
---|---|
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
7-(difluoromethyl)-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C11H9F2N3O/c12-10(13)7-2-1-6-3-4-15-9(8(6)5-7)11(14)16-17/h1-5,10,17H,(H2,14,16) |
InChI-Schlüssel |
BTNKGZFUAUBKEV-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC2=C1C=CN=C2/C(=N\O)/N)C(F)F |
Kanonische SMILES |
C1=CC(=CC2=C1C=CN=C2C(=NO)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.